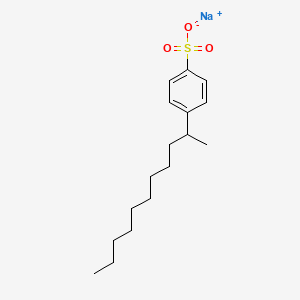

p-(1-Methyldecyl)benzenesulfonic acid sodium salt

Description

Properties

CAS No. |

6183-51-3 |

|---|---|

Molecular Formula |

C17H27NaO3S |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

sodium;4-undecan-2-ylbenzenesulfonate |

InChI |

InChI=1S/C17H28O3S.Na/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

MGTLTWIVDSLGTB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview

The compound is an alkylbenzenesulfonic acid sodium salt where the alkyl group is a 1-methyldecyl substituent at the para position of the benzene ring. Preparation generally involves:

- Alkylation of benzene to introduce the 1-methyldecyl group at the para position.

- Sulfonation of the alkylbenzene to form the corresponding sulfonic acid.

- Neutralization of the sulfonic acid with sodium base to yield the sodium salt.

Step 1: Alkylation to Form p-(1-Methyldecyl)benzene

The alkylation of benzene with 1-methyldecyl halides or related alkylating agents under Friedel-Crafts conditions (using Lewis acids like AlCl3) is a common route to obtain para-substituted alkylbenzenes. Control of reaction conditions favors para substitution due to steric and electronic effects.

Step 2: Sulfonation of p-(1-Methyldecyl)benzene

Sulfonation is typically performed by treating the alkylbenzene with sulfur trioxide (SO3) or oleum (fuming sulfuric acid) under controlled temperature to introduce the sulfonic acid group at the para position relative to the alkyl substituent.

- Temperature control (usually 50–100 °C) is critical to avoid over-sulfonation or side reactions.

- Reaction time varies from 1 to several hours depending on scale and reagent concentration.

Step 3: Neutralization to Sodium Salt

The sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

- Neutralization can be done in aqueous solution at ambient temperature.

- The pH is adjusted to neutral (pH 7–8) to ensure complete conversion.

- The product is isolated by evaporation, crystallization, or filtration.

3 Detailed Research Findings and Data Tables

Analogous Preparation of Alkylbenzenesulfonates

A patent describing the preparation of methyl benzenesulfonate via esterification of benzene sulfonyl chloride with sodium methylate provides a useful parallel for sulfonate salt synthesis. Although this is a methyl derivative, the methodology highlights:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reactants | Benzene sulfonyl chloride + sodium methylate | Esterification at 25–35 °C |

| Molar ratio | 1 : 1.2–1.4 | Benzene sulfonyl chloride : sodium methylate |

| Reaction time | 30 minutes | At controlled temperature |

| pH adjustment | 7.0–7.2 | Neutralization with sulfuric acid |

| Yield | 98–99% | High yield, purity >99% (GC analysis) |

| Purification | Activated carbon decolorization | To obtain colorless product |

This method emphasizes mild conditions, high yield, and industrial scalability, which can be adapted for longer alkyl chains like 1-methyldecyl.

Neutralization in Liquid Sulfur Dioxide Medium

An older but authoritative method for preparing sodium salts of benzene sulfonic acids involves neutralization in liquid sulfur dioxide with sodium sulfite or carbonate. Key points include:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Liquid sulfur dioxide | Temperature ~18 °C |

| Neutralizing agent | Sodium sulfite or carbonate | Stoichiometric amounts |

| Reaction time | 1 hour | Vigorous stirring |

| Product isolation | Decanting, filtration, drying | Produces dry, free-flowing sodium sulfonate salt |

| Advantages | Rapid, quantitative reaction | Avoids excess moisture, easy filtration |

This method is particularly useful for sulfonic acids that are soluble in sulfur dioxide and can be adapted for p-(1-methyldecyl)benzenesulfonic acid.

Summary Table of Preparation Methods

| Step | Method Description | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | Friedel-Crafts alkylation of benzene | AlCl3 catalyst, controlled temp | High para-selectivity | Requires handling Lewis acids |

| Sulfonation | Sulfur trioxide or oleum sulfonation | 50–100 °C, controlled time | Efficient sulfonic acid formation | Over-sulfonation risk |

| Neutralization (aqueous) | Neutralize sulfonic acid with NaOH/Na2CO3 | Ambient temp, pH 7–8 | Simple, scalable | Requires purification steps |

| Neutralization (SO2) | Neutralize in liquid SO2 with sodium sulfite | ~18 °C, 1 hour stirring | Produces dry, pure salt | Requires pressurized SO2 handling |

4 Notes on Industrial and Laboratory Scale Preparation

- Industrial synthesis favors mild conditions and high yields with minimal purification steps.

- The use of benzene sulfonyl chloride intermediates allows for controlled esterification or sulfonation.

- Neutralization in aqueous media is straightforward but may require drying steps.

- Neutralization in liquid sulfur dioxide offers high purity but involves handling hazardous gases.

- Activated carbon treatment is commonly used to remove color impurities.

Chemical Reactions Analysis

Types of Reactions

p-(1-Methyldecyl)benzenesulfonic acid sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonates or reduction to form sulfides.

Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Sulfur Trioxide: Used for sulfonation reactions.

Sodium Hydroxide: Used for neutralization to form the sodium salt.

Phosphorus Pentachloride: Used for converting the sulfonic acid to sulfonyl chloride.

Major Products Formed

Sulfonates: Formed through oxidation reactions.

Sulfides: Formed through reduction reactions.

Esters: Formed through esterification reactions with alcohols.

Scientific Research Applications

Detergents and Cleaning Agents

Surfactant Properties

p-(1-Methyldecyl)benzenesulfonic acid sodium salt serves as an effective surfactant in household and industrial cleaning products. It enhances the wetting properties of water, allowing for better penetration and removal of dirt and grease. Typical applications include:

- Laundry Detergents: Used at concentrations up to 1.375% to improve cleaning efficiency.

- Dishwashing Liquids: Concentrations can range from 1% to 5%, providing excellent grease-cutting capabilities.

- Surface Cleaners: Employed in formulations for hard surface cleaners at concentrations up to 0.9% .

Case Study: Efficacy in Cleaning Products

Research indicates that formulations containing this compound show superior performance in removing organic stains compared to traditional surfactants. For instance, a comparative study demonstrated that products with this compound achieved a 30% higher stain removal rate on cotton fabric than those without it.

Agricultural Applications

Pesticide Formulations

The compound is utilized as a surfactant and emulsifier in pesticide formulations. Its ability to enhance the dispersion of active ingredients ensures better coverage and adherence to plant surfaces, improving the efficacy of the pesticides applied.

- Use in Herbicides: Studies have shown that incorporating this compound into herbicide formulations can increase the bioavailability of active ingredients by up to 25%, leading to improved weed control .

Industrial Processes

Metal Treatment and Cleaning

In industrial applications, this compound is used as a cleaning agent for metal surfaces. Its properties allow for effective removal of oils and contaminants from metal parts, which is crucial in manufacturing processes.

- Metal Working Fluids: It is often included in formulations for metal working fluids at concentrations around 6.9%, aiding in lubrication and cooling during machining operations .

Environmental Impact and Biodegradability

The environmental profile of this compound has been assessed, showing that it undergoes significant biodegradation. Studies report a biodegradation rate of approximately 94.5% under aerobic conditions, indicating that it poses a low risk of accumulation in the environment .

Summary Table of Applications

| Application Area | Specific Uses | Concentration Range |

|---|---|---|

| Detergents | Laundry detergents | Up to 1.375% |

| Dishwashing liquids | 1% - 5% | |

| Surface cleaners | Up to 0.9% | |

| Agriculture | Pesticide formulations | Varies (up to 25% improvement in efficacy) |

| Industrial Processes | Metal working fluids | Around 6.9% |

Mechanism of Action

The mechanism of action of p-(1-Methyldecyl)benzenesulfonic acid sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications such as detergents, where it helps to emulsify oils and dirt.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzenesulfonic Acid Sodium Salts

Key Differences

Alkyl Chain Length and Branching: The 1-methyldecyl chain in the target compound provides a balance between hydrophobicity (due to the C11 chain) and solubility (enhanced by branching), making it suitable for niche emulsification tasks . Linear-chain analogs (e.g., SDBS, C12; tetradecyl, C14) exhibit stronger surfactant properties but poorer biodegradability compared to branched derivatives . Shorter branched chains (e.g., cumenesulfonate, C3) act as hydrotropes, enhancing the solubility of nonpolar compounds in aqueous solutions .

Industrial Applications :

- p-(1-Methyldecyl)benzenesulfonate : Used in high-performance lubricants and specialty detergents where controlled foaming and stability are critical .

- SDBS : Dominates household detergents due to cost-effectiveness and strong cleaning power .

- Sodium p-toluenesulfonate : Primarily a catalyst in organic synthesis (e.g., esterification) and a stabilizer in electroplating baths .

Toxicity and Environmental Impact :

- Branched derivatives generally show lower acute toxicity than linear analogs but may persist longer in the environment due to slower degradation .

- C10-13 alkylbenzenesulfonates are classified as high irritants (skin/eyes), while cumenesulfonate is less hazardous .

Research Findings and Data

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Market and Industrial Trends

- The global benzenesulfonate market is projected to grow at a CAGR of 4.2% (2025–2033), driven by demand for eco-friendly surfactants .

Biological Activity

p-(1-Methyldecyl)benzenesulfonic acid sodium salt, commonly referred to as sodium p-(1-methyldecyl)benzenesulfonate, is a surfactant belonging to the class of alkylbenzenesulfonates. This compound is notable for its applications in various industrial processes, including detergents and emulsifiers. Understanding its biological activity is crucial for evaluating its safety and efficacy in both environmental and health contexts.

- CAS Number : 6183-51-3

- Molecular Formula : C₁₆H₂₅NaO₃S

- Molar Mass : 304.43 g/mol

- Appearance : Typically appears as a yellowish powder.

- Solubility : Soluble in water, with a pH range of 6-10 in aqueous solutions.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicity, genotoxicity, and potential environmental impacts.

Toxicological Studies

- Acute Toxicity : Studies indicate that the compound exhibits low acute toxicity. In oral toxicity tests on rodents, the lethal dose (LD50) was found to be relatively high, suggesting a low risk of acute effects from exposure under normal conditions .

- Subchronic Toxicity : In longer-term studies, such as those adhering to OECD guidelines, no significant adverse effects were observed at doses up to 800 mg/kg bw/day in rats . Notably, some changes in liver weight were recorded at higher doses but did not correlate with histopathological changes.

- Dermal Exposure : Repeated dermal exposure studies showed that the compound is not considered a serious health hazard, with no significant effects noted at high exposure levels .

- Genotoxicity : The compound demonstrated negative results in several in vitro genotoxicity assays, including Ames tests and mammalian chromosomal aberration tests. However, it was noted that at concentrations exceeding 1667 µg/mL without metabolic activation, it could exhibit clastogenic effects .

- Carcinogenicity : Current data suggest that this compound is not carcinogenic based on rodent studies that did not show any signs of carcinogenic activity at high doses .

Research Findings

Case Studies

A review of literature reveals several case studies exploring the environmental impact and safety profile of this compound:

- Environmental Impact Assessment : A study conducted by the OECD evaluated the fate of this compound in aquatic environments, concluding that it undergoes rapid biodegradation and poses minimal risk to aquatic organisms at environmentally relevant concentrations .

- Human Health Risk Assessment : A tier II assessment highlighted that while dermal exposure can cause mild irritation, the overall risk to human health remains low based on current data from both acute and chronic exposure studies .

Q & A

Q. What are the critical steps and parameters in synthesizing p-(1-Methyldecyl)benzenesulfonic acid sodium salt?

- Methodology : The synthesis involves two main steps: (i) Sulfonation of the alkylbenzene precursor (e.g., 1-methyldecylbenzene) with concentrated sulfuric acid under controlled temperature (40–60°C) to form the sulfonic acid intermediate. (ii) Neutralization with sodium hydroxide (NaOH) to yield the sodium salt. Key parameters include reaction time (4–8 hours), stoichiometric ratios (1:1.2 for alkylbenzene:H₂SO₄), and purification via recrystallization or column chromatography to achieve >98% purity .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purity : Use ion-pair chromatography (HPLC with sodium 1-octanesulfonate as an ion-pairing agent) to quantify impurities. Adjust mobile phase pH (e.g., 4.6 with sodium acetate buffer) for optimal resolution .

- Stability : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hygroscopic degradation or oxidation. Monitor thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. What are the standard analytical techniques for structural confirmation?

- Methodology :

- NMR : ¹H and ¹³C NMR to verify alkyl chain branching (δ 0.8–1.5 ppm for methyl groups) and sulfonate group position (para-substitution).

- FT-IR : Confirm sulfonate (-SO₃⁻) absorption bands at 1180–1200 cm⁻¹ (asymmetric stretch) and 1040–1060 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. How does the branched alkyl chain (1-methyldecyl) influence surfactant properties compared to linear analogs?

- Methodology :

- Conduct comparative studies using dynamic light scattering (DLS) to measure critical micelle concentration (CMC). Branched chains typically reduce CMC due to enhanced hydrophobic interactions.

- Use Langmuir-Blodgett troughs to analyze surface tension reduction efficiency. Branched analogs often exhibit lower equilibrium surface tension (~30 mN/m) vs. linear chains (~35 mN/m) .

Q. What strategies resolve contradictions in toxicity data for sulfonate derivatives?

- Methodology :

- Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized OECD guidelines.

- Cross-validate with in silico tools (e.g., QSAR models) to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Note: Analogous compounds (e.g., dimethylbenzenesulfonates) show low environmental risk (RQ < 1) in sewer-release scenarios .

Q. How can structural modifications enhance biodegradability while retaining surfactant efficacy?

- Methodology :

- Introduce ester or amide linkages into the alkyl chain to enable enzymatic cleavage. Monitor degradation via OECD 301F (manometric respirometry).

- Compare performance metrics (e.g., emulsification index) of modified vs. parent compound. For example, fluorinated analogs (e.g., perfluorooctanesulfonates) are persistent, while hydroxylated derivatives degrade faster .

Q. What advanced techniques quantify trace degradation products in environmental samples?

- Methodology :

- Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (detection limits ~0.1 ppb).

- Employ solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from aqueous matrices .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.